molecular formula C16H26N2O2S B6978543 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide

4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide

Cat. No.: B6978543
M. Wt: 310.5 g/mol
InChI Key: RJVPZIQGPFUHHP-UHFFFAOYSA-N
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Description

4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide: is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a methoxy group, a thiophene ring, and an azepane ring, making it a subject of study for its chemical properties and reactivity.

Properties

IUPAC Name

4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-4-15(13-10-12(2)21-11-13)17-16(19)18-8-5-6-14(20-3)7-9-18/h10-11,14-15H,4-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVPZIQGPFUHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CSC(=C1)C)NC(=O)N2CCCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide typically involves multiple steps, starting with the preparation of the core azepane ring. This can be achieved through cyclization reactions of appropriate precursors. The thiophene ring is introduced through a substitution reaction, and the methoxy group is added via an O-alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under specific conditions.

  • Reduction: : The azepane ring can be reduced to form a piperidine derivative.

  • Substitution: : The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

  • Oxidation: : Formation of 4-hydroxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide.

  • Reduction: : Formation of 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]piperidine-1-carboxamide.

  • Substitution: : Formation of various substituted thiophene derivatives.

Scientific Research Applications

4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its interaction with biological systems can be studied to understand its potential as a therapeutic agent.

  • Medicine: : It may have applications in drug development, particularly in targeting specific molecular pathways.

  • Industry: : Its unique properties can be exploited in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-methoxy-N-[1-(5-methylthiophen-3-yl)propyl]azepane-1-carboxamide: can be compared to other compounds with similar structures, such as:

  • 4-methoxy-N-[1-(thiophen-3-yl)propyl]azepane-1-carboxamide

  • 4-methoxy-N-[1-(5-methylthiophen-2-yl)propyl]azepane-1-carboxamide

  • 4-methoxy-N-[1-(5-methylthiophen-3-yl)ethyl]azepane-1-carboxamide

These compounds differ in the position and substitution pattern of the thiophene ring, which can lead to variations in their chemical properties and biological activities. The uniqueness of This compound

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